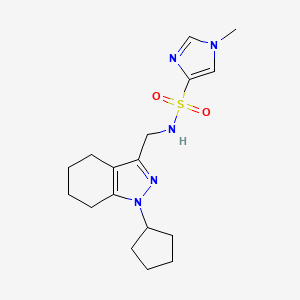
2-((3-Methylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-Methylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” is a complex organic molecule that contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The molecule also contains an amine group (-NH2), a carboxylate ester group (-COO-), and a benzyl group (C6H5CH2-), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, for example, is a planar, aromatic ring, meaning that it is flat and its pi electrons are delocalized across the ring . The presence of the amine, carboxylate ester, and benzyl groups would also affect the compound’s overall structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación
Allosteric Enhancers of A1 Adenosine Receptor
Research demonstrates that derivatives of 2-aminothiophenes, including structures similar to the specified compound, serve as potent allosteric enhancers at the A1 adenosine receptor. These compounds significantly increase the efficacy of A1 adenosine agonist binding, offering promising implications for therapeutic interventions in cardiovascular diseases and neuroprotection (Luetjens et al., 2003).
Organic Synthesis and Chemical Reactions
The synthesis of 3-amino-2-carbamoylthiophene demonstrates the versatility of amino thiophene derivatives in creating complex chemical structures. These compounds have potential applications in the synthesis of pharmaceuticals and agrochemicals, showcasing the utility of thiophene derivatives in organic chemistry (Klemm et al., 1995).
Agricultural Chemistry
In agricultural science, certain thiophene derivatives, such as the 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, have been synthesized and evaluated for their herbicidal activity. These compounds show promising selective activity against annual weeds in rice cultivation, demonstrating the potential for thiophene derivatives in developing new, environmentally friendly herbicides (Hwang et al., 2005).
Green Chemistry
The environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles from thiophene derivatives underlines the importance of green chemistry in pharmaceutical and chemical industries. This approach emphasizes the use of water as a solvent, reducing the environmental impact of chemical syntheses (Zhang et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-4-3-5-13(8-11)9-17-15(18)10-20-16(19)14-7-6-12(2)21-14/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOOKLQDDOXFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
![N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2645795.png)





